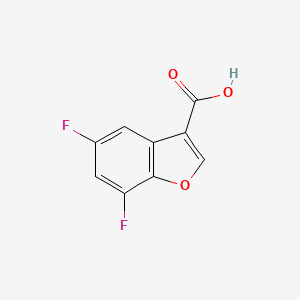

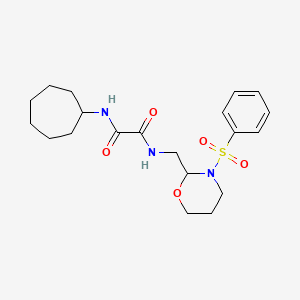

![molecular formula C25H23N3O4S2 B2956377 N-(6-(吗啉磺酰基)苯并[d]噻唑-2-基)-2,2-二苯基乙酰胺 CAS No. 691366-83-3](/img/structure/B2956377.png)

N-(6-(吗啉磺酰基)苯并[d]噻唑-2-基)-2,2-二苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole nucleus is part of the vitamin B (thiamine) structure .Chemical Reactions Analysis

Benzothiazole sulfonamides were accessed with the help of the Chan-Lam coupling reaction . Developed methods were further used in stereo and chemoselective transformations of podophyllotoxin and several amino alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamides were judged by their C, H, and N analysis . The labile N-H bond in N-monoalkylated BT-sulfonamides has a pKa of 3.34 ± 0.05 .科学研究应用

抗肿瘤应用

研究已发现合成新型化合物(包括苯并噻唑衍生物)有望用于寻找新的抗癌剂。Horishny 等人 (2020) 的研究表明,N-取代苯并噻唑衍生物表现出显着的抗癌活性,表明它们在开发新型抗癌治疗中的潜力 (Horishny 等,2020)。类似地,Yurttaş 等人 (2015) 合成了带有不同杂环的苯并噻唑衍生物并评估了它们的抗肿瘤活性,确定了几种对癌细胞系具有相当活性的化合物 (Yurttaş 等,2015)。

抗惊厥特性

Amir 等人 (2012) 探讨了苯并噻唑衍生物作为抗惊厥剂,确定吗啉和咪唑基衍生物是有希望的先导。这项研究突出了基于苯并噻唑的化合物在开发惊厥性疾病的新疗法中的潜力 (Amir 等,2012)。

抗菌活性

一些研究合成了具有显着抗菌特性的苯并噻唑衍生物。Bhoi 等人 (2015) 报道了 N-(苯并[d]噻唑-2-基) 衍生物对各种微生物表现出广谱抗菌活性,表明它们作为新型抗菌剂的潜力 (Bhoi 等,2015)。

酶抑制效应

已研究了包含苯并噻唑基序的化合物对酶的抑制活性。Lolak 等人 (2020) 检查了具有三嗪和苯并噻唑结构的磺胺对乙酰胆碱酯酶和丁酰胆碱酯酶等酶的抑制效力,这些酶与阿尔茨海默病和帕金森病等疾病相关 (Lolak 等,2020)。

未来方向

Benzothiazole derivatives have shown notable pharmacological actions, making them a significant potential class of compounds in the rapidly growing chemical world . Future research could focus on the development of new benzothiazole derivatives and the study of their structure-activity relationship .

作用机制

Target of Action

The primary target of this compound is related to the tuberculosis bacterium (M. tuberculosis) . The compound is a derivative of benzothiazole, which has been found to have potent activity against M. tuberculosis .

Mode of Action

The compound interacts with its targets by inhibiting key enzymes. The benzothiazole derivatives have been found to inhibit the DprE1 enzyme , which is essential for the survival of M. tuberculosis . The morpholinosulfonyl group may enhance the compound’s binding affinity to its target, thereby increasing its inhibitory potency.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway of M. tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria.

Result of Action

The ultimate result of the compound’s action is the death of M. tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the bacteria to lose their structural integrity and die . This leads to the clearance of the infection and the resolution of tuberculosis symptoms.

属性

IUPAC Name |

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c29-24(23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-25-26-21-12-11-20(17-22(21)33-25)34(30,31)28-13-15-32-16-14-28/h1-12,17,23H,13-16H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMZLLXLESOMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

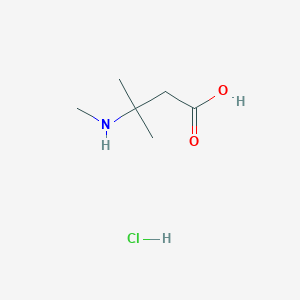

![2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2956298.png)

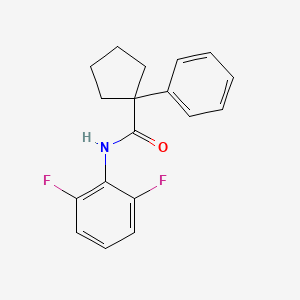

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2956299.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2956305.png)

![1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2956311.png)

![8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2956312.png)

![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2956317.png)